Physicochemical properties of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
Physicochemical properties of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The benzoxazole scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The morpholine ring, a saturated heterocycle, is also a privileged structure in drug design, often incorporated to enhance pharmacokinetic properties such as solubility and to introduce specific interactions with biological targets.[5][6] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of a novel hybrid molecule, 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of new therapeutic agents.
Molecular Structure and Properties
The chemical structure of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol combines the rigid, aromatic benzoxazole-2-thiol core with a flexible, basic morpholinomethyl substituent at the 5-position. This unique combination is anticipated to confer a distinct set of physicochemical and biological properties.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₄N₂O₂S | - |
| Molecular Weight | 250.32 g/mol | - |
| Melting Point | Estimated in the range of 150-180 °C | Based on melting points of substituted benzoxazole-2-thiols and morpholine-containing heterocycles. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents. | The presence of the polar morpholine ring and the thiol group suggests solubility in polar organic solvents. |
| pKa (acidic) | Estimated around 6-7 | Typical pKa range for thiol groups in heterocyclic systems. |
| pKa (basic) | Estimated around 8-9 | The pKa of morpholine is approximately 8.49.[7] |
Synthesis and Mechanistic Insights
The synthesis of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol can be logically approached through a multi-step synthetic pathway. A plausible and efficient route involves the initial formation of a 5-substituted benzoxazole-2-thiol intermediate, followed by the introduction of the morpholinomethyl group via a Mannich reaction.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol.
Experimental Protocol
Step 1: Synthesis of 5-Methyl-1,3-benzoxazole-2-thiol
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To a solution of 2-amino-4-methylphenol in ethanol, add an equimolar amount of potassium hydroxide.
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To this mixture, add carbon disulfide dropwise with stirring.
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Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[3]
-
After cooling, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
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The solid is filtered, washed with water, and dried to yield 5-methyl-1,3-benzoxazole-2-thiol.
Causality: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzoxazole-2-thiol ring.
Step 2: Synthesis of 5-(Bromomethyl)-1,3-benzoxazole-2-thiol
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Dissolve 5-methyl-1,3-benzoxazole-2-thiol in a suitable solvent such as carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
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Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Causality: This is a free radical bromination of the benzylic methyl group. The radical initiator facilitates the formation of a bromine radical from NBS, which then abstracts a hydrogen from the methyl group to form a benzylic radical, which in turn reacts with NBS to give the brominated product.
Step 3: Synthesis of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol
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Dissolve 5-(bromomethyl)-1,3-benzoxazole-2-thiol in a polar aprotic solvent like acetonitrile or DMF.
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Add an excess of morpholine and a base such as triethylamine or potassium carbonate.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
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The reaction mixture is then worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Causality: This is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the final product. The base is used to neutralize the HBr formed during the reaction.
Spectral Characterization
The structure of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons: Signals in the range of δ 7.0-7.5 ppm. - Methylene bridge (-CH₂-): A singlet around δ 3.5-4.0 ppm.[2] - Morpholine protons: Two triplets corresponding to the -CH₂-N- and -CH₂-O- groups, typically around δ 2.5-2.8 ppm and δ 3.6-3.8 ppm, respectively. - Thiol proton (-SH): A broad singlet, which may be exchangeable with D₂O, in the range of δ 10-13 ppm. |
| ¹³C NMR | - Benzoxazole carbons: Signals in the aromatic region (δ 110-150 ppm) and a characteristic signal for the C=S carbon around δ 180-190 ppm.[2] - Methylene bridge carbon: A signal around δ 50-60 ppm. - Morpholine carbons: Signals around δ 53 ppm (-CH₂-N-) and δ 67 ppm (-CH₂-O-). |
| IR (cm⁻¹) | - N-H stretch (thiol tautomer): A broad band around 3100-3300 cm⁻¹. - C=S stretch: A band around 1250-1350 cm⁻¹. - C-O-C stretch (morpholine): A strong band around 1115 cm⁻¹. - Aromatic C-H and C=C stretches: In their characteristic regions. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 250. |
Biological Profile and Therapeutic Potential
While specific biological data for 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is not yet available, the well-documented activities of its constituent pharmacophores provide a strong basis for predicting its therapeutic potential.
Anticipated Biological Activities
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Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[3][8] The incorporation of the morpholine moiety has also been shown to enhance the antimicrobial efficacy of various heterocyclic compounds.[5] Thus, the title compound is a promising candidate for development as a novel antimicrobial agent.
-
Anticancer Activity: Numerous benzoxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4] The morpholine ring is also present in several clinically used anticancer drugs, such as gefitinib.[9] The synergistic effect of these two moieties could lead to a compound with significant antiproliferative properties.
-
Anti-inflammatory Activity: Certain benzoxazole derivatives have been reported to exhibit anti-inflammatory effects.[4]
Potential Mechanism of Action
The biological activity of benzoxazole derivatives is often attributed to their ability to interact with various enzymes and receptors. The thiol group can act as a nucleophile or a metal chelator, potentially inhibiting metalloenzymes. The overall planar structure of the benzoxazole ring allows for intercalation with DNA or binding to the active sites of enzymes.
Caption: Potential biological targets and therapeutic outcomes of the title compound.
Conclusion
5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is a novel heterocyclic compound with significant potential for drug development. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and detailed its expected spectral characteristics. Based on the established biological activities of the benzoxazole and morpholine scaffolds, this molecule is a promising candidate for further investigation as an antimicrobial, antifungal, or anticancer agent. The information presented herein provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.
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